molecular formula C12H14ClF2N3 B15114953 1-(difluoromethyl)-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

1-(difluoromethyl)-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

Katalognummer: B15114953
Molekulargewicht: 273.71 g/mol
InChI-Schlüssel: YCCZUMGZGUFBOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(difluoromethyl)-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-(2-phenylethyl)pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide.

    Attachment of the 2-phenylethyl group: This can be done through a nucleophilic substitution reaction using 2-phenylethylamine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(difluoromethyl)-N-(2-phenylethyl)pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield a difluoromethyl ketone, while reduction could produce a difluoromethyl alcohol.

Wissenschaftliche Forschungsanwendungen

1-(difluoromethyl)-N-(2-phenylethyl)pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(difluoromethyl)-N-(2-phenylethyl)pyrazol-3-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can interact with various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(trifluoromethyl)-N-(2-phenylethyl)pyrazol-3-amine: Similar structure but with a trifluoromethyl group.

    1-(difluoromethyl)-N-(2-phenylethyl)imidazole-3-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

1-(difluoromethyl)-N-(2-phenylethyl)pyrazol-3-amine is unique due to its specific combination of the difluoromethyl group and the pyrazole ring, which can confer distinct biological activities and chemical reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C12H14ClF2N3

Molekulargewicht

273.71 g/mol

IUPAC-Name

1-(difluoromethyl)-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c13-12(14)17-9-7-11(16-17)15-8-6-10-4-2-1-3-5-10;/h1-5,7,9,12H,6,8H2,(H,15,16);1H

InChI-Schlüssel

YCCZUMGZGUFBOM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCNC2=NN(C=C2)C(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.